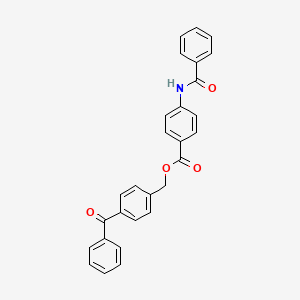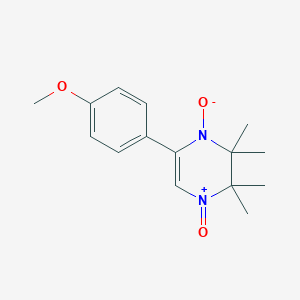![molecular formula C25H17IN2O5 B4163550 3,3'-[(2-hydroxy-5-iodophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163550.png)
3,3'-[(2-hydroxy-5-iodophenyl)methylene]bis(1H-indole-2-carboxylic acid)
Descripción general
Descripción
3,3'-[(2-hydroxy-5-iodophenyl)methylene]bis(1H-indole-2-carboxylic acid), commonly known as HIBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HIBA is a derivative of indole-2-carboxylic acid and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of HIBA is not fully understood. However, studies have suggested that HIBA may exert its biological effects by modulating various signaling pathways. For example, HIBA has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. HIBA has also been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
Studies have reported that HIBA exhibits various biochemical and physiological effects. For example, HIBA has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. HIBA has also been reported to exhibit antibacterial and antifungal activities by disrupting the cell membrane. In addition, HIBA has been reported to promote plant growth by enhancing nutrient uptake and photosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HIBA has several advantages for lab experiments. For example, HIBA is relatively easy to synthesize and has been reported to exhibit good stability under various conditions. HIBA also exhibits a relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, HIBA also has some limitations. For example, HIBA has poor solubility in water, which can limit its applications in certain experiments. In addition, the mechanism of action of HIBA is not fully understood, which can make it difficult to interpret the results of studies.
Direcciones Futuras
There are several future directions for the study of HIBA. For example, further studies are needed to elucidate the mechanism of action of HIBA and to identify its molecular targets. In addition, studies are needed to investigate the potential applications of HIBA in various fields, including medicine, agriculture, and material science. Further studies are also needed to optimize the synthesis method of HIBA and to develop novel derivatives with improved properties.
Conclusion:
In conclusion, HIBA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HIBA has been synthesized using various methods and has been studied for its potential applications in medicine, agriculture, and material science. HIBA exhibits various biochemical and physiological effects and has several advantages for lab experiments. However, further studies are needed to elucidate the mechanism of action of HIBA and to identify its molecular targets.
Aplicaciones Científicas De Investigación
HIBA has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HIBA has been reported to exhibit anticancer, antibacterial, and antifungal activities. HIBA has also been studied for its potential use as an anti-inflammatory agent. In agriculture, HIBA has been reported to exhibit plant growth-promoting activities. In material science, HIBA has been studied for its potential use in the synthesis of novel materials.
Propiedades
IUPAC Name |
3-[(2-carboxy-1H-indol-3-yl)-(2-hydroxy-5-iodophenyl)methyl]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17IN2O5/c26-12-9-10-18(29)15(11-12)19(20-13-5-1-3-7-16(13)27-22(20)24(30)31)21-14-6-2-4-8-17(14)28-23(21)25(32)33/h1-11,19,27-29H,(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUGTFDETMUKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(C3=C(C=CC(=C3)I)O)C4=C(NC5=CC=CC=C54)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4163471.png)

![1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4163489.png)
![N'-[2-(2-methoxy-4-methylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163493.png)

![2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163510.png)
![N,N-dimethyl-N'-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163521.png)

![3-(4-methoxybenzyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4163536.png)

![N,N-dimethyl-N'-{3-[(4-methylphenyl)thio]propyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163554.png)
![N,N-dimethyl-N'-[4-(3-nitrophenoxy)butyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163557.png)
![7-{(3-chloro-4,5-diethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4163562.png)
![1-[4-(2-{[2-(dimethylamino)ethyl]amino}ethoxy)phenyl]-1-propanone hydrochloride](/img/structure/B4163567.png)